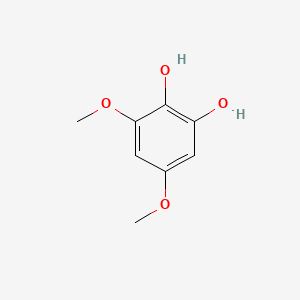3,5-Dimethoxybenzene-1,2-diol
CAS No.:
Cat. No.: VC18273275
Molecular Formula: C8H10O4
Molecular Weight: 170.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H10O4 |
|---|---|
| Molecular Weight | 170.16 g/mol |
| IUPAC Name | 3,5-dimethoxybenzene-1,2-diol |
| Standard InChI | InChI=1S/C8H10O4/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4,9-10H,1-2H3 |
| Standard InChI Key | RPEXDXAQJRQLJO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C(=C1)OC)O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
3,5-Dimethoxybenzene-1,2-diol (C₈H₁₀O₄) belongs to the class of polyphenolic compounds. Its structure consists of a benzene ring substituted with two hydroxyl groups (-OH) at positions 1 and 2 and two methoxy groups (-OCH₃) at positions 3 and 5 . This arrangement creates a sterically hindered system due to the proximity of the hydroxyl groups, which influences its reactivity and intermolecular interactions.
The IUPAC name, 3,5-dimethoxybenzene-1,2-diol, reflects the positions of the substituents. Alternative nomenclature may include descriptors like "catechol derivative" due to the 1,2-dihydroxy configuration .
Isomerism and Analogues
Structural isomers of this compound, such as 2,5-dimethoxybenzene-1,3-diol (CAS 20032-42-2), exhibit distinct physicochemical properties due to variations in substituent placement . For instance, the 2,5-dimethoxy isomer demonstrates a molecular weight of 170.16 g/mol and a density of 1.267 g/cm³, metrics that likely differ for the 3,5-dimethoxy variant due to altered symmetry . Brominated and iodinated derivatives, such as 4-iodo-3,5-dimethoxybenzene-1,2-diol (C₈H₉IO₄), highlight the compound’s adaptability in synthetic modifications .
Synthesis and Reactivity
Synthetic Pathways
While no explicit synthesis of 3,5-Dimethoxybenzene-1,2-diol is documented, methodologies for analogous compounds suggest feasible routes. For example, bromophenols are synthesized via electrophilic aromatic substitution using boron tribromide (BBr₃) to demethylate methoxy precursors . Applying this to 3,5-dimethoxy substrates could yield the target diol.
A proposed pathway involves:
-
Protection of Hydroxyl Groups: Starting with 3,5-dimethoxybenzaldehyde, acetylation or silylation could protect reactive sites.
-
Demethylation: Treatment with BBr₃ in dichloromethane at low temperatures selectively removes methyl groups from methoxy substituents .
-
Purification: Column chromatography or recrystallization isolates the diol .
Reactivity Profile
The compound’s reactivity is dominated by its phenolic -OH groups, which participate in hydrogen bonding and oxidation reactions. The methoxy groups act as electron-donating substituents, stabilizing the aromatic ring against electrophilic attack. Key reactions include:
-
Oxidation: Formation of quinones under acidic conditions.
-
Esterification: Acetylation of hydroxyl groups using acetic anhydride.
-
Halogenation: Electrophilic substitution with halogens (e.g., bromine) at activated ring positions .
Physical and Chemical Properties
Physicochemical Metrics
Though direct data for 3,5-Dimethoxybenzene-1,2-diol are scarce, analogs provide approximate values:
| Property | Value (Analogous Compound) | Source Compound |
|---|---|---|
| Molecular Weight | 170.16 g/mol | |
| Density | 1.267 g/cm³ | |
| Boiling Point | 354.1°C at 760 mmHg | |
| Flash Point | 168°C | |
| Solubility | Moderate in polar solvents |
The iodinated derivative (C₈H₉IO₄) exhibits a higher molecular weight (296.06 g/mol) due to the iodine atom .
Spectroscopic Characteristics
-
¹H NMR: Methoxy protons resonate near δ 3.8–4.0 ppm, while aromatic protons appear downfield (δ 6.2–7.4 ppm) depending on substitution .
-
¹³C NMR: Methoxy carbons appear at δ 56–60 ppm, and hydroxyl-bearing carbons are deshielded (δ 140–150 ppm) .
-
IR Spectroscopy: Strong O-H stretches (~3200 cm⁻¹) and C-O vibrations (~1250 cm⁻¹) dominate .
Applications and Biological Relevance
Research Significance
-
Synthetic Building Block: The compound’s structure serves as a precursor for complex natural products, such as bromophenols isolated from marine algae .
-
Coordination Chemistry: Phenolic oxygen atoms can chelate metal ions, forming catalysts or materials with magnetic properties .
Challenges and Future Directions
Knowledge Gaps
Direct experimental data on 3,5-Dimethoxybenzene-1,2-diol remain sparse. Key unknowns include its crystallization behavior, exact solubility parameters, and biological activity.
Research Opportunities
-
Synthetic Optimization: Developing one-pot syntheses to improve yield.
-
Biological Screening: Evaluating antioxidant, antimicrobial, and anticancer properties.
-
Material Science: Exploring its use in metal-organic frameworks (MOFs) or conductive polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume